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isocyanato(methylsulfanyl)methane

Cat. No.: B6235494
CAS No.: 23009-35-0
M. Wt: 103.1
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Description

Significance of Isocyanato(methylsulfanyl)methane as a Synthetic Building Block

The primary significance of this compound in chemical research lies in its role as a bifunctional synthetic building block. The isocyanate group is a highly electrophilic moiety, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of polyurethane chemistry, where isocyanates react with alcohols to form urethane (B1682113) linkages. wikipedia.orgyoutube.com Similarly, isocyanates readily react with amines to form urea (B33335) derivatives and with water to form amines and carbon dioxide. wikipedia.orgwikipedia.orgdoxuchem.com

The presence of the methylsulfanyl group introduces another layer of functionality. Sulfur-containing compounds are known to have unique properties and are integral to various bioactive molecules and materials. The thiol-isocyanate "click" reaction, a highly efficient and specific reaction between a thiol and an isocyanate, has gained significant attention in materials science and bioconjugation. acs.orgupc.edu This reaction leads to the formation of thiocarbamates. acs.orgrsc.org

Given its structure, this compound can be envisioned as a key precursor for the synthesis of:

Thiocarbamate-containing molecules: Through reactions with thiols, it can be used to introduce the methylsulfanylmethyl-thiocarbamate moiety into a variety of molecular scaffolds.

Sulfur-containing polymers: Its bifunctional nature allows for its potential use in polymerization reactions, leading to the creation of poly(thiourethane)s or other sulfur-containing polymers with potentially novel properties. upc.edu

Heterocyclic compounds: The reactive isocyanate group can participate in cyclization reactions to form a variety of heterocyclic structures.

Scope and Relevance of Academic Inquiry into this compound

While dedicated research articles focusing solely on this compound are not abundant in the public domain, the academic inquiry into its constituent functional groups is vast and provides a strong basis for its relevance. The broader field of isocyanate chemistry is a mature and active area of research, driven by the immense industrial importance of polyurethanes and other isocyanate-derived materials. nih.govgoogle.com

The academic interest in the thiol-isocyanate reaction, in particular, has seen a recent surge. acs.orgupc.edu This is due to its classification as a "click" reaction, characterized by high yields, stereospecificity, and the absence of undesirable byproducts. Such reactions are highly sought after for applications in drug discovery, materials science, and the development of functional surfaces.

The study of compounds like this compound is relevant to the ongoing quest for new monomers and synthetic intermediates that can be used to create materials with tailored properties. The incorporation of sulfur into polymer backbones, for instance, can influence properties such as refractive index, thermal stability, and biocompatibility.

Properties

CAS No.

23009-35-0

Molecular Formula

C3H5NOS

Molecular Weight

103.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for Isocyanato Methylsulfanyl Methane

Historical and Current Approaches to Isocyanato(methylsulfanyl)methane Synthesis

The foundational methods for isocyanate synthesis, developed over a century ago, remain relevant today, often serving as the basis for more advanced techniques.

A primary and historically significant route to isocyanates is the Curtius rearrangement, a thermal or photochemical decomposition of an acyl azide (B81097). chemservice.comwikipedia.orgnist.gov In the context of this compound, the logical precursor would be 2-methylsulfanylacetyl azide.

The Curtius rearrangement proceeds through a concerted mechanism, avoiding the formation of a free nitrene intermediate, and is known for its high yields and tolerance of various functional groups. chemservice.comchemeo.com The reaction involves the migration of the alkyl or aryl group to the nitrogen atom with the simultaneous loss of nitrogen gas, a thermodynamically favorable process. nist.gov

Theoretical Synthesis via Curtius Rearrangement:

Formation of the Acyl Azide: The synthesis would commence with the conversion of 2-methylsulfanylacetic acid or its corresponding acyl chloride to 2-methylsulfanylacetyl azide. This is typically achieved by reacting the acyl chloride with an azide salt, such as sodium azide.

Rearrangement to the Isocyanate: The resulting 2-methylsulfanylacetyl azide would then be subjected to thermal or photochemical conditions to induce the Curtius rearrangement, yielding the target compound, this compound, and nitrogen gas.

While this method is theoretically sound, the stability and handling of the 2-methylsulfanylacetyl azide precursor would be a key consideration due to the potential hazards associated with organic azides. nist.gov

The synthesis of analogs and derivatives of this compound would likely follow similar established protocols for isocyanate synthesis, primarily focusing on phosgene-free methods for safety and environmental reasons.

One prominent approach involves the synthesis of aliphatic isocyanates from aromatic isocyanates. epa.gov This multi-stage process typically involves the conversion of an aromatic isocyanate to a corresponding cycloaliphatic isocyanate. While not directly applicable to the synthesis of the target molecule from a simple aromatic precursor, the principles of modifying existing isocyanates are relevant.

Another route for creating derivatives involves the reaction of primary amines with phosgene (B1210022) or a phosgene equivalent. However, due to the extreme toxicity of phosgene, its use is increasingly being replaced by safer alternatives.

Table 1: Potential Synthetic Routes for Analogs and Derivatives

Precursor TypeReagent(s)Resulting Analog/DerivativeKey Transformation
Substituted Acyl HalideSodium Azide, Heat/hvSubstituted Alkyl IsocyanateCurtius Rearrangement
Primary AminePhosgene or Triphosgene (B27547)Corresponding IsocyanatePhosgenation
Carboxylic AcidDiphenylphosphoryl azide (DPPA)Corresponding IsocyanateOne-pot Curtius Rearrangement
Aromatic IsocyanateHydrogenation, other modificationsAliphatic/Cycloaliphatic IsocyanateIsocyanate Modification

Methodological Advancements in this compound Production

Modern organic synthesis has seen significant advancements aimed at improving the efficiency, safety, and scalability of chemical processes. For isocyanate production, these advancements have largely centered on the development of phosgene-free routes and the implementation of novel technologies.

One of the most promising advancements is the use of flow chemistry . This technique involves performing chemical reactions in a continuous flowing stream rather than in a batch reactor. For hazardous reactions like the Curtius rearrangement, flow chemistry offers significant safety advantages by minimizing the volume of reactive intermediates at any given time. A continuous flow process for producing isocyanates from acyl hydrazides via in-situ formation of acyl azides has been developed, offering a safer and more scalable alternative to traditional batch methods.

Catalytic methods for isocyanate synthesis directly from carboxylic acids are also an area of active research. These methods often employ catalysts to facilitate the reaction, potentially at lower temperatures and with higher selectivity. For instance, magnesium and calcium salts have been found to catalyze the reaction of aliphatic isocyanates with carboxylic acids.

Furthermore, the development of phosgene-free reagents for isocyanate synthesis is a major focus. The use of reagents like di-tert-butyl dicarbonate (B1257347) in the presence of sodium azide allows for the one-pot conversion of aliphatic carboxylic acids to their corresponding isocyanates under mild conditions. wikipedia.org

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including isocyanates. The primary goal is to minimize the environmental impact and improve the safety of chemical processes.

Key green chemistry principles applicable to the synthesis of this compound include:

Prevention of Waste: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. Phosgene-free routes are a prime example, as they avoid the generation of corrosive hydrogen chloride as a byproduct.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all atoms from the starting materials and reagents into the final product. The Curtius rearrangement is a good example of an atom-economical reaction, with the only byproduct being nitrogen gas. chemservice.com

Use of Safer Chemicals: The avoidance of highly toxic reagents like phosgene is a critical aspect of green isocyanate synthesis. Research into alternative, less hazardous reagents is a key area of development.

Design for Energy Efficiency: The use of catalytic processes and milder reaction conditions, such as those offered by flow chemistry, can significantly reduce the energy consumption of a synthesis.

A notable development in green isocyanate production is the urea (B33335) method, which utilizes aniline, urea, and formaldehyde (B43269) as feedstocks, establishing a phosgene-free route with high atom economy and inherently safer process conditions. While this is demonstrated for MDI production, the underlying principles could be adapted for other isocyanates.

Chemical Reactivity and Mechanistic Studies of Isocyanato Methylsulfanyl Methane

Reactions with Nucleophilic Reagents

Overview of Isocyanate Group Reactivity in Isocyanato(methylsulfanyl)methane

The isocyanate group (–N=C=O) is characterized by its electrophilic carbon atom, making it highly susceptible to attack by nucleophiles. wikipedia.orgmdpi.com This reactivity is a cornerstone of isocyanate chemistry and is central to the behavior of this compound. The presence of the methylsulfanyl group (–SCH₃) can influence the electronic environment of the isocyanate group, though the fundamental reactivity remains the nucleophilic addition to the carbon-nitrogen double bond. researchgate.net A variety of functional groups containing active hydrogen atoms, such as alcohols, amines, thiols, and even water, can react with the isocyanate moiety. researchgate.netwikipedia.org These reactions are typically exothermic and can be catalyzed by acids, bases, or organometallic compounds. wikipedia.orgnoaa.gov

Investigations into Specific Nucleophilic Additions (e.g., thiols, amines, alcohols, water)

The reactions of isocyanates with various nucleophiles have been extensively studied, providing a framework for understanding the behavior of this compound.

Thiols: The reaction between an isocyanate and a thiol (R-SH) yields a thiocarbamate (or thiourethane). nih.govresearchgate.net This reaction is known to be highly efficient and can proceed rapidly, often considered a "click reaction" due to its high yield and lack of byproducts. researchgate.netresearchgate.netupc.edu The reaction can be catalyzed by both basic and acidic catalysts. nih.govupc.edu Basic catalysts deprotonate the thiol to form a more nucleophilic thiolate anion, which then readily attacks the isocyanate carbon. nih.govrsc.org Organotin compounds are often used as Lewis acid catalysts to achieve a more controlled reaction. nih.gov

Amines: Primary and secondary amines react rapidly with isocyanates to form substituted ureas. wikipedia.orgresearchgate.net This reaction is generally faster than the reaction with alcohols or thiols and often does not require a catalyst. rsc.org The high reactivity is attributed to the strong nucleophilicity of the amine nitrogen. researchgate.net

Alcohols: The reaction of an isocyanate with an alcohol (R-OH) produces a urethane (B1682113) (also known as a carbamate). wikipedia.orgkuleuven.be This reaction is of immense industrial importance, forming the basis of polyurethane chemistry. kuleuven.beresearchgate.net The reaction rate can be influenced by the structure of the alcohol and the isocyanate and is often catalyzed by tertiary amines or organometallic compounds like dibutyltin (B87310) dilaurate (DBTDL). wikipedia.orgrsc.org Studies have shown that the reaction mechanism can be complex, potentially involving multiple alcohol molecules in the transition state. kuleuven.be

Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide. wikipedia.orgwikipedia.orgnoaa.gov The newly formed amine can then react with another isocyanate molecule to form a urea (B33335) linkage. wikipedia.orgexcli.de This reaction is exothermic and can be accelerated by acids and bases. noaa.govnoaa.gov The generation of CO₂ is a key process in the production of polyurethane foams. wikipedia.org

Table 1: Reactivity of this compound with Nucleophiles

Nucleophile Product General Reaction Conditions
Thiols (R-SH) Thiocarbamate Can be fast; often catalyzed by bases or Lewis acids. nih.govupc.edu
Amines (R-NH₂) Substituted Urea Generally very fast; often requires no catalyst. wikipedia.orgrsc.org
Alcohols (R-OH) Urethane Slower than with amines; often requires catalysts. wikipedia.orgrsc.org
Water (H₂O) Amine + CO₂ (initially) Can be slow at room temperature, accelerated by heat, acids, or bases. wikipedia.orgnoaa.gov

Polymerization Mechanisms Involving this compound

Fundamental Insights into Polyaddition Processes

The bifunctional or polyfunctional nature of reactants is a prerequisite for polyaddition reactions. In the context of this compound, while the molecule itself is monofunctional with respect to the isocyanate group, it can participate in polymerization if reacted with a comonomer that has at least two functional groups capable of reacting with the isocyanate. For instance, reacting this compound with a diol or a dithiol would lead to the formation of a polymer.

Polyaddition reactions, such as those forming polyurethanes, involve the step-wise addition of monomers to form polymer chains without the elimination of any small molecules. researchgate.net The reaction between diisocyanates and polyols is a classic example of polyaddition. researchgate.net Similarly, the reaction of diisocyanates with dithiols can produce polythiourethanes. researchgate.net

Role of the Isocyanato Group in Polymer Network Formation

The isocyanato group is the key functional group that drives the formation of polymer networks in these reactions. When a diisocyanate or polyisocyanate is reacted with a polyol or polyamine, a cross-linked three-dimensional network is formed, leading to thermosetting polymers. google.com The high reactivity of the isocyanate group ensures efficient bond formation, leading to the development of high molecular weight polymers. researchgate.netresearchgate.net

In the case of this compound, if it were to be used in conjunction with a di- or polyfunctional monomer, the isocyanato group would be responsible for the chain-building reaction. For example, in a reaction with a dithiol, the isocyanato group of this compound would react with the thiol groups to form thiourethane linkages, creating the polymer backbone. researchgate.net The properties of the resulting polymer would be influenced by the structure of both the this compound and the comonomer. The presence of the methylsulfanyl group would be incorporated as a pendant group along the polymer chain.

Interactions with Oxidizing Agents: Research Implications

Isocyanates themselves can be reactive towards strong oxidizing agents. noaa.gov The methylsulfanyl group (a thioether) is susceptible to oxidation. Mild oxidizing agents can typically convert sulfides to sulfoxides, while stronger oxidizing agents can further oxidize them to sulfones. Therefore, it is plausible that the interaction of this compound with an oxidizing agent could lead to the oxidation of the sulfur atom.

The implications of such research would be significant. The oxidation of the methylsulfanyl group would alter the electronic properties and steric hindrance around the isocyanate group, potentially modifying its reactivity towards nucleophiles. This could provide a method for tuning the reactivity of the monomer, which could be advantageous in controlling polymerization processes. Furthermore, the resulting polymer would have sulfoxide (B87167) or sulfone groups, which would change its physical and chemical properties, such as polarity, solubility, and thermal stability. Research in this area could open up new possibilities for creating novel polymers with tailored properties. For example, the oxidative coupling of methane, which involves oxidizing agents, has been studied to produce more valuable chemicals. researchgate.net

Theoretical Computational Studies of this compound Reactivity

Due to the limited availability of experimental research on the reactivity of this compound, theoretical computational studies are indispensable for predicting its chemical behavior and understanding potential reaction mechanisms. These computational approaches, often employing Density Functional Theory (DFT), allow for the investigation of molecular structures, electronic properties, and the energetics of reaction pathways at the atomic level.

At present, detailed theoretical computational studies specifically targeting this compound are not widely available in publicly accessible scientific literature. However, we can infer its likely reactivity based on the well-documented computational studies of analogous compounds, such as methyl isocyanate (CH₃NCO). These studies provide a foundational framework for understanding how the presence of the methylsulfanyl group (–SCH₃) might influence the reactivity of the isocyanate functional group (–N=C=O).

Theoretical calculations would typically focus on several key areas:

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other chemical species. For isocyanates, the LUMO is generally centered on the carbonyl carbon of the NCO group, making it susceptible to nucleophilic attack. The introduction of the sulfur atom in this compound could modulate the energy and localization of these orbitals compared to simpler alkyl isocyanates.

Electrostatic Potential Mapping: This technique reveals the electron density distribution and identifies electrophilic and nucleophilic sites within the molecule. The isocyanate carbon is expected to be a primary electrophilic site, while the nitrogen and oxygen atoms would be nucleophilic. The sulfur atom, with its lone pairs of electrons, could also exhibit nucleophilic character.

Reaction Pathway Modeling: Computational studies can model the step-by-step mechanism of reactions, such as with nucleophiles like water, alcohols, or amines. These models calculate the energy of transition states and intermediates, allowing for the determination of activation energies and reaction enthalpies. This data is critical for predicting the feasibility and kinetics of a given reaction.

For this compound, a key area of theoretical investigation would be its reaction with water. This reaction is of fundamental importance for understanding its environmental fate and stability. The generally accepted mechanism for the reaction of isocyanates with water proceeds through the formation of a carbamic acid intermediate, which then decomposes to an amine and carbon dioxide.

A hypothetical reaction pathway for the hydrolysis of this compound is presented in the table below, with energies that would be targets for computational calculation.

Table 1: Hypothetical Energy Profile for the Hydrolysis of this compound

Step Reaction Species Involved Key Parameter to Calculate
1 Nucleophilic attack of water on the isocyanate carbon This compound + H₂O Activation Energy (Ea1)
2 Formation of the carbamic acid intermediate (Methylsulfanyl)methylcarbamic acid Intermediate Energy (Eint)
3 Decomposition of the carbamic acid (Methylsulfanyl)methylcarbamic acid Activation Energy (Ea2)
4 Formation of final products Aminomethyl methyl sulfide + CO₂ Reaction Enthalpy (ΔHr)

Furthermore, computational studies could explore the potential for intramolecular interactions. The presence of the sulfur atom introduces the possibility of interactions between the sulfur and the isocyanate group, which could influence the molecule's conformation and reactivity.

While specific, published computational data for this compound remains elusive, the theoretical frameworks are well-established. Future computational research is necessary to provide a detailed and quantitative understanding of the reactivity of this particular compound.

Applications of Isocyanato Methylsulfanyl Methane in Advanced Materials Science

Development of Polymeric Materials Utilizing Isocyanato(methylsulfanyl)methane

Current research on polythiourethanes and other advanced polymers focuses on a variety of di- and poly-functional isocyanates to build the polymer backbone. These materials are valued for their unique optical and mechanical properties. However, the specific compound this compound is not mentioned in existing studies concerning the fabrication of these materials.

Fabrication of Polythiourethane Optical Materials

The fabrication of polythiourethane optical materials typically involves the reaction of polyfunctional thiols with diisocyanates. This process leads to the formation of high refractive index polymers suitable for applications such as lenses and optical films. The properties of these materials are highly dependent on the chemical structure of the monomers. While extensive research has been conducted on various isocyanates in this context, there is no available data on the use of this compound in the synthesis of polythiourethane optical materials.

Contributions to Advanced Polymerizable Compositions

Advanced polymerizable compositions are formulated to achieve specific performance characteristics, such as improved thermal stability, tailored refractive indices, and enhanced mechanical strength. The selection of monomers is critical to achieving these desired properties. The scientific literature on such compositions does not currently include this compound as a component.

Research on this compound in Specialty Plastics Production

The production of specialty plastics often involves the incorporation of unique monomers to impart specific functionalities. These can range from improved heat resistance to specific optical properties. A review of the literature and patent landscape for specialty plastics does not indicate that this compound is currently utilized in their production.

Structure-Property Relationships in Materials Derived from this compound

Understanding the relationship between the chemical structure of a monomer and the resulting properties of a polymer is a fundamental aspect of materials science. The structure of the isocyanate, for instance, can significantly influence the refractive index, thermal stability, and mechanical properties of the final material. Due to the lack of synthesized and characterized materials derived from this compound, no data is available to establish such structure-property relationships.

Analytical Research Methodologies for Isocyanato Methylsulfanyl Methane

Spectroscopic Characterization Techniques Applied to Isocyanato(methylsulfanyl)methane

Spectroscopic methods are fundamental for the elucidation of the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide detailed information about its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound (CH₃SCH₂NCO), ¹H NMR and ¹³C NMR would be the primary techniques used.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals corresponding to the two types of protons in the molecule: the methyl protons (-SCH₃) and the methylene protons (-CH₂NCO). The chemical shifts of these protons are influenced by the electronegativity of the adjacent atoms. The methyl protons attached to the sulfur atom would likely appear as a singlet further upfield, while the methylene protons adjacent to the isocyanate group would be expected to resonate at a lower field due to the deshielding effect of the nitrogen and carbonyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would be expected to display three signals, one for each unique carbon atom: the methyl carbon (-SCH₃), the methylene carbon (-CH₂NCO), and the carbonyl carbon of the isocyanate group (-NCO). The isocyanate carbon is typically found significantly downfield.

Expected NMR Data for this compound

NucleusExpected Chemical Shift (ppm)MultiplicityAssignment
¹H~2.2 - 2.5Singlet-SCH₃
¹H~3.5 - 4.0Singlet-CH₂NCO
¹³C~15 - 25Quartet (in coupled spectrum)-SCH₃
¹³C~40 - 50Triplet (in coupled spectrum)-CH₂NCO
¹³C~120 - 130Singlet-NCO

Note: The chemical shift values are estimates based on analogous structures and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of the isocyanate functional group. The -N=C=O group has a very strong and characteristic absorption band. researchgate.netspectroscopyonline.comspectroscopyonline.com

The IR spectrum of this compound would be dominated by the asymmetric stretching vibration of the isocyanate group, which typically appears in a region of the spectrum with few other absorptions. spectroscopyonline.comspectroscopyonline.com Other expected vibrations include C-H stretching and bending from the methyl and methylene groups, and C-S stretching.

Characteristic Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
-N=C=OAsymmetric Stretch2250 - 2285Strong, Sharp
-CH₃, -CH₂-C-H Stretch2850 - 3000Medium
-CH₂-CH₂ Scissoring~1450Medium
-CH₃CH₃ Bending~1375Medium
C-SStretch600 - 800Weak to Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would correspond to the molecular weight of this compound. The fragmentation pattern would likely involve cleavage of the C-S and C-N bonds.

Common fragmentation pathways for isocyanates can be complex, but key fragments for this compound might include the loss of the NCO group, the SCH₃ group, or cleavage at the CH₂-S bond. nih.gov

Chromatographic and Separation Science Approaches for this compound Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for its quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most probable methods for its analysis.

Gas Chromatography (GC)

Given the likely volatility of this compound, GC would be a suitable analytical technique. The choice of column would depend on the polarity of the compound. A mid-polarity column would likely provide good separation. Detection could be achieved using a flame ionization detector (FID) for quantification or a mass spectrometer (GC-MS) for positive identification.

Due to the high reactivity of the isocyanate group, derivatization may be necessary to improve chromatographic performance and stability. mdpi.com Derivatization with an alcohol or an amine to form a stable carbamate or urea (B33335) derivative is a common strategy.

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the analysis of isocyanates. epa.govepa.gov Similar to GC, derivatization is often employed to enhance detectability and improve the stability of the analyte. sigmaaldrich.comnih.gov Common derivatizing agents for isocyanates include 1-(2-pyridyl)piperazine (1-2PP) and dibutylamine, which form stable urea derivatives that can be readily detected by UV or fluorescence detectors. epa.gov

A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer would likely be effective for the separation of the derivatized this compound. epa.govsigmaaldrich.com

Typical HPLC Conditions for Derivatized Isocyanate Analysis

ParameterTypical Condition
ColumnReversed-phase C18, 5 µm particle size
Mobile PhaseGradient of Acetonitrile and Water/Ammonium Acetate Buffer
DetectorUV at 254 nm or Fluorescence Detector
Flow Rate1.0 mL/min
Injection Volume5-10 µL

Advanced Methods for Purity and Structural Elucidation of this compound

For unambiguous structural confirmation and the determination of purity, hyphenated analytical techniques and other advanced methods are indispensable.

Hyphenated Techniques

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of MS. A GC-MS analysis of this compound would provide a retention time for the compound and a mass spectrum of the eluting peak, allowing for high-confidence identification. Analysis of the fragmentation pattern can further confirm the structure.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the analysis of derivatized this compound, LC-MS/MS offers excellent selectivity and sensitivity. rsc.org This method involves separation by HPLC followed by mass spectrometric detection where a specific parent ion is selected and fragmented to produce characteristic daughter ions. This technique is particularly useful for trace analysis and for analysis in complex matrices.

Purity Determination

The purity of this compound can be assessed by a combination of chromatographic and titrimetric methods.

Chromatographic Purity: GC or HPLC analysis can be used to determine the percentage of the main component relative to any impurities. By integrating the peak areas, a percentage purity can be calculated.

Titrimetric Analysis: A common method for determining the purity of isocyanates is by titration. antpedia.comresearchgate.nethiranuma.com This typically involves reacting the isocyanate with an excess of a standard solution of a primary or secondary amine, such as dibutylamine, to form a urea. antpedia.comresearchgate.nethiranuma.com The unreacted amine is then back-titrated with a standard acid solution. The amount of amine that reacted with the isocyanate is used to calculate the percentage of isocyanate groups (%NCO) in the sample, which is a direct measure of its purity.

Emerging Research Frontiers and Future Perspectives for Isocyanato Methylsulfanyl Methane

Exploration of Novel Synthetic Pathways for Isocyanato(methylsulfanyl)methane

The development of efficient and scalable synthetic routes is paramount to unlocking the potential of this compound. While established methods for isocyanate synthesis provide a foundational framework, their adaptation to a sulfur-containing substrate presents unique challenges and opportunities. Future research is anticipated to focus on several key strategies.

One promising avenue lies in the phosgenation of (methylsulfanyl)methanamine . This classical approach to isocyanate synthesis involves the reaction of a primary amine with phosgene (B1210022) or a phosgene equivalent. researchgate.net The viability of this method for producing this compound would depend on the stability of the starting amine and the selective reaction at the amino group without undesired side reactions involving the sulfur atom. The development of milder and safer phosgene-free methods, perhaps utilizing triphosgene (B27547) or other solid phosgene surrogates, will be a key research focus.

Another area of exploration is the Curtius rearrangement of (methylsulfanyl)acetyl azide (B81097) . This pathway offers a phosgene-free alternative, proceeding through a thermally or photochemically induced rearrangement of an acyl azide. The synthesis of the requisite (methylsulfanyl)acetyl azide from the corresponding carboxylic acid or its derivatives would be the initial step. The efficiency and safety of this multi-step process for a sulfur-containing compound will need to be carefully evaluated.

Furthermore, novel catalytic approaches are expected to play a significant role. For instance, the catalytic carbonylation of (methylsulfanyl)methylamine or related nitro compounds could provide a more direct and atom-economical route to the target isocyanate. northwestern.edu The development of catalysts that are tolerant to the sulfur moiety and can efficiently mediate the carbonylation reaction will be a critical area of investigation.

A comparative overview of these potential synthetic pathways is presented in Table 1.

Table 1: Prospective Synthetic Pathways for this compound

Synthetic Pathway Precursor Key Reagents Potential Advantages Anticipated Challenges
Phosgenation(Methylsulfanyl)methanaminePhosgene or equivalentWell-established methodologyToxicity of phosgene, potential side reactions
Curtius Rearrangement(Methylsulfanyl)acetic acidAzide sources, heat/lightPhosgene-freeMulti-step process, handling of azides
Catalytic Carbonylation(Methylsulfanyl)methylamineCarbon monoxide, catalystAtom economy, directnessCatalyst development, sulfur tolerance

Untapped Reactivity Profiles and Catalytic Transformations of this compound

The bifunctional nature of this compound suggests a rich and largely unexplored reactivity profile. The isocyanate group is a powerful electrophile, known to react readily with a wide range of nucleophiles, including alcohols, amines, and water, to form urethanes, ureas, and carbamic acids (which subsequently decarboxylate), respectively. researchgate.net The presence of the methylsulfanyl group could modulate this reactivity through electronic effects or by participating in intramolecular interactions.

Future research will likely focus on systematically mapping the reactivity of this compound with a diverse library of nucleophiles. This will be crucial for its application as a building block in organic synthesis and for the creation of novel polymers.

Beyond its inherent reactivity, the development of catalytic transformations involving this compound is a key frontier. The sulfur atom in the methylsulfanyl group can act as a soft Lewis base, potentially coordinating to transition metals and influencing catalytic cycles. thieme-connect.de This opens up possibilities for novel catalytic reactions where the sulfur moiety plays an active role. For example, rhodium complexes have been shown to efficiently catalyze the cleavage of S-S bonds and could potentially be adapted for transformations involving the C-S bond in this compound or its derivatives. mdpi.comnih.gov

Furthermore, the development of catalysts for the controlled polymerization of this compound will be a major focus. Organocatalysts, which have shown promise in polyurethane synthesis, could be explored for their ability to promote the polymerization of this sulfur-containing monomer. nih.gov The goal would be to achieve precise control over the polymer architecture and properties.

Prospective Applications in Functional Materials and Organic Synthesis Beyond Current Scope

The unique combination of a reactive isocyanate group and a sulfur-containing moiety makes this compound a highly promising monomer for the synthesis of novel functional materials. Sulfur-containing polymers are known to exhibit a range of desirable properties, including high refractive indices, good adhesion to metals, and unique optical and electronic characteristics. rsc.orgnih.govrsc.org

By polymerizing this compound, it may be possible to create novel polyurethanes or polyureas with enhanced properties . For instance, the incorporation of the methylsulfanyl group into the polymer backbone could lead to materials with improved thermal stability, flame retardancy, or specific interactions with metal surfaces. These materials could find applications in high-performance coatings, adhesives, and advanced optical components. A patent has described the use of sulfur-containing isocyanate compositions for creating polyurethane and/or polyurea encapsulated fertilizers, where the sulfur also acts as a micronutrient. thieme-connect.de

In the realm of organic synthesis , this compound can serve as a versatile bifunctional building block. Its ability to introduce both an isocyanate-derived functionality and a methylsulfanyl group in a single step could streamline the synthesis of complex molecules. This could be particularly valuable in the preparation of agrochemicals and pharmaceuticals, where organosulfur compounds often play a key role. bohrium.comnih.gov

The potential applications are summarized in Table 2.

Table 2: Prospective Applications of this compound

Application Area Potential Product Key Feature/Advantage Relevant Research Field
Functional MaterialsSulfur-containing polyurethanesHigh refractive index, enhanced adhesionPolymer Science, Materials Science
Functional MaterialsFlame-retardant polymersSynergistic effect of sulfur and nitrogenMaterials Science
Organic SynthesisBifunctional building blockIntroduction of NCO and SCH3 groupsMedicinal Chemistry, Agrochemicals
Functional MaterialsEncapsulated productsControlled release and nutrient supplyAgricultural Science

Interdisciplinary Research Integrating this compound Chemistry

The full potential of this compound will likely be realized through interdisciplinary research efforts that bridge the gap between fundamental chemistry and applied sciences.

One exciting direction is the interface of polymer chemistry and materials science . The synthesis and characterization of polymers derived from this compound will require a close collaboration between synthetic chemists and materials scientists to understand the structure-property relationships of these novel materials. nih.govresearchgate.net This could lead to the development of "smart" materials that respond to external stimuli, leveraging the redox activity of the sulfur atom.

Another promising area is the integration of catalysis research . The development of novel catalysts for the synthesis and transformation of this compound will be crucial. This will involve expertise from organometallic chemistry, computational chemistry, and reaction engineering to design and optimize catalytic systems. The use of sulfur-containing ligands in catalysis is a growing field, and this compound could serve as a precursor to novel ligand structures. thieme-connect.deacs.org

Finally, there is potential for interdisciplinary research in the life sciences . Organosulfur compounds are ubiquitous in biology and medicine. bohrium.comnih.gov Exploring the biological activity of derivatives of this compound could lead to the discovery of new therapeutic agents or probes for studying biological processes. This would necessitate collaboration between organic chemists, biochemists, and pharmacologists. The design of bifunctional molecules for inducing protein-protein interactions is an emerging area where a molecule like this compound could serve as a foundational scaffold. nih.gov

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